molecular formula C8H8ClNO B14852218 1-(3-Chloro-2-methylpyridin-4-YL)ethanone

1-(3-Chloro-2-methylpyridin-4-YL)ethanone

Cat. No.: B14852218
M. Wt: 169.61 g/mol
InChI Key: BHKSOEHCOAJXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpyridin-4-YL)ethanone typically involves the chlorination of 2-methylpyridine followed by acylation. One common method is the reaction of 2-methylpyridine with thionyl chloride to form 3-chloro-2-methylpyridine. This intermediate is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 3-Chloro-2-methylpyridine-4-carboxylic acid.

    Reduction: 1-(3-Chloro-2-methylpyridin-4-YL)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylpyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Similar structure but with different substitution pattern.

    1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Contains a fluorine atom instead of a methyl group.

    1-(3-Chloro-4-methylpyridin-2-yl)ethanone: Different position of the chlorine and methyl groups.

Uniqueness

1-(3-Chloro-2-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(3-chloro-2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-8(9)7(6(2)11)3-4-10-5/h3-4H,1-2H3

InChI Key

BHKSOEHCOAJXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1Cl)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.